molecular formula C10H16ClNOS B13262141 [1-(5-Chlorothiophen-2-yl)ethyl](1-methoxypropan-2-yl)amine

[1-(5-Chlorothiophen-2-yl)ethyl](1-methoxypropan-2-yl)amine

Cat. No.: B13262141
M. Wt: 233.76 g/mol
InChI Key: YUSAORJHGFBSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorothiophen-2-yl)ethylamine: is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 g/mol . This compound is characterized by the presence of a chlorothiophene ring, an ethyl group, and a methoxypropan-2-ylamine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure consistent quality and yield. These processes often include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Chlorothiophen-2-yl)ethylamine
  • 1-(5-Bromothiophen-2-yl)ethylamine
  • 1-(5-Fluorothiophen-2-yl)ethylamine

Comparison: Compared to its analogs, 1-(5-Chlorothiophen-2-yl)ethylamine exhibits unique properties due to the presence of the chlorine atom. This substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H16ClNOS

Molecular Weight

233.76 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C10H16ClNOS/c1-7(6-13-3)12-8(2)9-4-5-10(11)14-9/h4-5,7-8,12H,6H2,1-3H3

InChI Key

YUSAORJHGFBSEG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

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